N-(2-Iodophenyl)diazenyl-N-methyl-methanamine
Description
N-(2-Iodophenyl)diazenyl-N-methyl-methanamine is an aryl iodine-containing compound featuring a diazenyl (-N=N-) group attached to a methyl-substituted amine.
Properties
CAS No. |
66974-58-1 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-[(2-iodophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10IN3/c1-12(2)11-10-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
VNMWUXQJDRUOFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Amides (N-(2-Iodophenyl)acylamides)
- Examples : N-(2-Iodophenyl)acetamide (5a), benzamide (5c), and furan-2-carboxamide (5b) .
- Key Differences :
- The diazenyl group in the target compound replaces the carbonyl group in amides, introducing a conjugated system that may enhance UV-Vis absorption or redox activity.
- Amides exhibit higher stability due to resonance stabilization of the carbonyl group, whereas diazenyl compounds are prone to photolytic or thermal decomposition .
- Synthesis: Amides are synthesized via reaction of 2-iodoaniline with acyl chlorides (e.g., 69–81% yields for 5a–5c) .
Sulfonamides (N-(2-Iodophenyl)methanesulfonamide)
- Example : N-(2-Iodophenyl)methanesulfonamide (ChemSpider ID: 681946) .
- Key Differences :
- The sulfonyl group (-SO₂-) in sulfonamides confers strong electron-withdrawing effects and acidity to the NH proton (pKa ~10), whereas the diazenyl group may act as a weaker electron acceptor.
- Sulfonamides are often used in medicinal chemistry; diazenyl derivatives may find niche roles in dye chemistry or catalysis .
Amines (e.g., (2-Iodo-4-nitrophenyl)methanamine)
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- The iodine substituent in 2-iodophenyl derivatives is highly reactive in Pd-catalyzed cross-coupling (e.g., Heck, Suzuki reactions) .
- Comparison :
Photochemical Behavior
- Azo compounds (R-N=N-R') undergo cis-trans isomerization under UV light. The target compound’s diazenyl group may enable applications in photoresponsive materials or sensors, unlike amides or sulfonamides .
Stability
- Sulfonamides and amides exhibit higher thermal stability. Diazene derivatives are sensitive to light and heat, requiring storage in dark, cool conditions .
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